4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a heterocyclic compound characterized by a fused tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety, an acetylated benzamide group, and an ethyl side chain. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2.ClH/c1-3-28-13-12-18-21(14-28)32-25(22(18)24-26-19-6-4-5-7-20(19)31-24)27-23(30)17-10-8-16(9-11-17)15(2)29;/h4-11H,3,12-14H2,1-2H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZODSKITJENJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.52 g/mol. The structure features several functional groups that contribute to its biological activity, including a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine group. These components suggest potential interactions with various biological targets due to their electron-rich nature and ability to undergo electrophilic and nucleophilic reactions .
Biological Activity
Research indicates that compounds similar to This compound exhibit significant pharmacological properties. Notably:
- Enzyme Inhibition : Preliminary studies show that this compound may inhibit the activity of the APE1 enzyme (apurinic/apyrimidinic endonuclease 1), which plays a crucial role in DNA repair mechanisms. Inhibition of APE1 has been linked to enhanced cytotoxicity of alkylating agents like temozolomide in cancer cells .
- Antimicrobial Activity : Related benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) in the low µg/mL range against bacterial strains .
- Cytotoxicity : In vitro assays indicate that this compound can potentiate the cytotoxic effects of chemotherapeutic agents by impairing DNA repair pathways in tumor cells, suggesting its potential as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzothiazole and thienopyridine moieties can significantly influence biological activity. For example:
| Compound | Key Features | APE1 Inhibition Activity |
|---|---|---|
| Compound 1 | Benzothiazole derivative | Low µM potency |
| Compound 2 | Thienopyridine modification | Enhanced activity |
| Compound 3 | Acetyl substitution | Potent inhibitor |
These findings emphasize the importance of specific structural components in determining the efficacy of the compound against biological targets .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Inhibition of APE1 : A study reported that analogs of the compound exhibited low µM inhibition against purified APE1 and enhanced cytotoxicity when combined with methylmethane sulfonate (MMS) in glioblastoma cells .
- Antimicrobial Testing : Another research highlighted the synthesis of benzothiazole-based compounds with promising antimicrobial activity against resistant bacterial strains, showcasing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride have shown promising anticancer properties. For instance, derivatives containing benzothiazole and thienopyridine structures have been documented to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- A notable study demonstrated that related compounds exhibited significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
-
Enzyme Inhibition :
- The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies indicate that it could modulate enzyme activity through receptor binding assays and enzyme inhibition tests, making it a candidate for drug development targeting metabolic diseases .
Biological Research Applications
-
Antimicrobial Properties :
- Research into similar benzothiazole derivatives has indicated potential antimicrobial activity. The interaction of these compounds with bacterial enzymes may disrupt essential metabolic processes in pathogens . This suggests that the compound could be investigated for use in developing new antimicrobial agents.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated significant anti-inflammatory activity in vitro. For example, compounds with similar structural motifs have been shown to reduce inflammation markers in various models of inflammatory diseases . The potential application of this compound in treating inflammatory conditions warrants further investigation.
Material Science Applications
- Photophysical Properties :
- The unique molecular structure of this compound suggests interesting photophysical properties. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
- Anticancer Studies : A study published in the Journal of Research in Pharmacy highlighted the anticancer efficacy of thienopyridine derivatives against various cancer cell lines. The results indicated that modifications to the benzothiazole structure enhanced cytotoxicity .
- Enzyme Interaction Studies : Research on enzyme inhibitors within similar chemical frameworks revealed significant inhibition against specific targets related to metabolic disorders. These findings suggest a pathway for developing therapeutic agents based on structural similarities with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with derivatives featuring pyrimidinones, thienopyridines, and benzothiazoles. Below is an analysis of key analogs and their activities:
Key Observations:
Substituent Impact on Activity: The 6-ethyl group in the target compound may enhance lipophilicity, akin to alkyl-substituted pyrimidinones (e.g., compound 3a in ), which exhibited potent antibacterial activity against Staphylococcus aureus . The benzo[d]thiazole moiety is associated with diverse bioactivities, including antimicrobial and anticancer effects. For instance, benzothiazole-containing analogs in (e.g., compounds 7b, 7d) demonstrated notable antifungal activity against Candida albicans .
Hydrochloride Salt Advantage: The hydrochloride form improves solubility compared to neutral analogs like 2-thiopyrimidinones, which require polar substituents (e.g., morpholinyl) for similar bioavailability .
Research Findings and Hypotheses
- Antimicrobial Potential: The ethyl and benzothiazole groups align with active analogs in , suggesting possible efficacy against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Aspergillus niger). However, empirical validation is required.
- Kinase Inhibition Hypothesis: The tetrahydrothienopyridine scaffold resembles kinase inhibitors (e.g., imatinib analogs), where fused heterocycles stabilize ATP-binding pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
